molecular formula C10H16F3N3 B11732806 butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11732806
M. Wt: 235.25 g/mol
InChI Key: KWAHUVKKDVKDPY-UHFFFAOYSA-N
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Description

Butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine is a chemical compound that features a pyrazole ring substituted with a trifluoromethyl group and a butylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for lithiation reactions and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

Butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
  • 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Uniqueness

Butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of both a trifluoromethyl group and a butylamine side chain, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and specific interactions with biological targets .

Properties

Molecular Formula

C10H16F3N3

Molecular Weight

235.25 g/mol

IUPAC Name

N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]butan-1-amine

InChI

InChI=1S/C10H16F3N3/c1-3-4-5-14-7-8-6-9(10(11,12)13)15-16(8)2/h6,14H,3-5,7H2,1-2H3

InChI Key

KWAHUVKKDVKDPY-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=NN1C)C(F)(F)F

Origin of Product

United States

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